molecular formula C16H18N6O2 B2636503 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)urea CAS No. 2034616-31-2

1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)urea

Cat. No. B2636503
CAS RN: 2034616-31-2
M. Wt: 326.36
InChI Key: KWHKZWSWGJEWSP-UHFFFAOYSA-N
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Description

1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)urea, also known as TPU-0033, is a novel small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. TPU-0033 is a selective inhibitor of the protein kinase CK2, which is known to play a crucial role in the regulation of various cellular processes, including cell proliferation, apoptosis, and DNA repair.

Scientific Research Applications

Anticancer Potential and PI3K Inhibition

A study by Xiao-meng Wang et al. (2015) demonstrated that replacing the acetamide group in N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide with alkylurea resulted in compounds retaining antiproliferative activity and inhibitory action against PI3Ks and mTOR. The research highlighted that these compounds, particularly compound 1e, showed significant inhibition of tumor growth in a mice S180 model, suggesting their potential as potent PI3K inhibitors and effective anticancer agents with reduced toxicity (Wang et al., 2015).

Antibacterial Activity

S. Lahmidi et al. (2019) synthesized a novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring and assessed its antibacterial activity. The compound exhibited notable antibacterial properties against various microbial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, positioning it as a potential candidate for antibacterial drug development (Lahmidi et al., 2019).

properties

IUPAC Name

1-(3-methoxyphenyl)-3-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2/c1-24-14-6-2-5-13(8-14)21-16(23)17-7-3-4-12-9-18-15-19-11-20-22(15)10-12/h2,5-6,8-11H,3-4,7H2,1H3,(H2,17,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHKZWSWGJEWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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